6-fluoroisoquinolin-1(2H)-one
Overview
Description
“6-fluoroisoquinolin-1-amine” is a chemical compound with the molecular formula C9H7FN2 . It is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “6-fluoroisoquinolin-1-amine” is represented by the SMILES notation: Nc1nccc2cc(F)ccc12 .Chemical Reactions Analysis
While specific chemical reactions involving “6-fluoroisoquinolin-1(2H)-one” are not available, it is known to be used in various chemical reactions .Physical and Chemical Properties Analysis
The molecular weight of “6-fluoroisoquinolin-1-amine” is 162.167 . Other physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis of Fluorinated Heterocycles
6-fluoroisoquinolin-1(2H)-one is utilized in the synthesis of various fluorinated heterocycles, which are significant in pharmaceutical and agrochemical industries. The synthesis involves rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate, leading to the creation of monofluorinated alkenes and subsequent formation of 4-fluoroisoquinolin-1(2H)-ones. These compounds show potential in diverse synthetic applications (Wu et al., 2017).
Biological Activity Studies
Research has been conducted to examine the biological activity of fluoroisoquinoline derivatives, including this compound. This exploration aims to find modifications in activity compared to non-fluorinated analogs, which could be significant in developing new pharmaceutical compounds (Belsten & Dyke, 1968).
Synthesis of Isoquinolin-1(2H)-ones
This compound is involved in a novel synthesis process of dialkyl-4-carbomethoxyisoquinolin-1(2H)-ones. The process entails treatment with various chlorides and heating in the presence of base, resulting in yields that are valuable for further chemical applications (Bunce et al., 2014).
Fluorescence Studies in Living Cells
Derivatives of this compound have been explored as fluorescent sensors, particularly for magnesium in living cells. Such compounds can provide crucial insights into intracellular magnesium regulation and dynamics, which is vital for understanding various biological processes (Farruggia et al., 2006).
Detection of Fluoride Ions
Certain derivatives of this compound have been developed for the rapid and selective monitoring of fluoride ions in water. This is crucial for environmental monitoring and ensuring water safety (Yadav et al., 2021).
Anticancer Drug Development
This compound derivatives have shown significant inhibitory activity against tumor cell lines, suggesting their potential in anticancer drug development. These derivatives selectively inhibit cancer cell lines and may affect certain biological functions crucial in cancer therapy (Chou et al., 2010).
Imaging Neurofibrillary Tangles
This compound derivatives have been used in PET radiopharmaceuticals for detecting human neurofibrillary tangles, which are key in understanding and diagnosing Alzheimer's disease (Collier et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
6-fluoro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCTUCDRIAEXLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666709 | |
Record name | 6-Fluoroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214045-85-9 | |
Record name | 6-Fluoroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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